molecular formula C13H6BrF6NO B15291653 4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline

4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline

Cat. No.: B15291653
M. Wt: 386.09 g/mol
InChI Key: NZCFLURXEOWQJI-UHFFFAOYSA-N
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Description

4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline is a complex organic compound characterized by multiple halogen substituents. This compound is notable for its unique structure, which includes bromine, fluorine, and trifluoromethyl groups. These substituents confer distinct chemical reactivities, making the compound a valuable building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common route includes the nucleophilic aromatic substitution of a suitable phenol derivative with a halogenated aniline. The reaction conditions often require the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, is also common to introduce the phenoxy group. These methods allow for the efficient and scalable production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The aniline group can be oxidized to form azo compounds or reduced to form amines.

    Coupling Reactions: The bromine substituent allows for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products

    Nucleophilic Substitution: Substituted anilines or phenols.

    Oxidation: Azo compounds or nitro derivatives.

    Reduction: Amines or hydrazines.

    Coupling Reactions: Biaryl compounds or extended aromatic systems.

Scientific Research Applications

4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of fluorescent probes and bioactive molecules.

    Medicine: Investigated for its potential as a precursor in drug synthesis, particularly in the development of anticancer and antiviral agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers for electronic devices.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline involves its interaction with specific molecular targets. The compound’s halogen substituents can engage in halogen bonding, influencing the binding affinity and specificity towards enzymes or receptors. The aniline group can participate in hydrogen bonding and π-π interactions, further modulating its biological activity. These interactions can affect various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-difluoroaniline: Shares the bromine and fluorine substituents but lacks the phenoxy and trifluoromethyl groups.

    2,6-Dibromo-4-(trifluoromethoxy)aniline: Contains bromine and trifluoromethoxy groups but differs in the position and type of substituents.

    4-Bromo-2,2,2-trifluoroacetophenone: Features bromine and trifluoromethyl groups but has a different core structure.

Uniqueness

4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline is unique due to its combination of multiple halogen substituents and the phenoxy group. This structural complexity provides a versatile platform for chemical modifications and enhances its reactivity and application potential in various fields.

Properties

Molecular Formula

C13H6BrF6NO

Molecular Weight

386.09 g/mol

IUPAC Name

4-bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline

InChI

InChI=1S/C13H6BrF6NO/c14-6-3-7(15)11(21)10(4-6)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2

InChI Key

NZCFLURXEOWQJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC2=C(C(=CC(=C2)Br)F)N)F)C(F)(F)F

Origin of Product

United States

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